![molecular formula C12H15N3O B1324271 4-(Piperidin-3-yloxy)-1H-indazole CAS No. 478830-50-1](/img/structure/B1324271.png)
4-(Piperidin-3-yloxy)-1H-indazole
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Overview
Description
“4-(Piperidin-3-yloxy)-1H-indazole” is a compound that contains an indazole group and a piperidine group. Indazoles are a class of organic compounds that are used in the synthesis of various pharmaceuticals due to their diverse biological activities . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important synthetic fragments for designing drugs .
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The structure of 4-(Piperidin-3-yloxy)-1H-indazole is recognized as a valuable scaffold in medicinal chemistry. It provides a foundation for synthesizing novel compounds with potential therapeutic properties. The piperidine moiety, in particular, is present in more than twenty classes of pharmaceuticals . This compound’s versatility allows for the creation of drugs targeting specific receptors or enzymes, potentially leading to new treatments for various diseases.
Pharmacological Applications: Biological Activity
Piperidine derivatives, including 4-(Piperidin-3-yloxy)-1H-indazole, have been the subject of extensive research due to their significant pharmacological activity. These compounds are evaluated for their potential as drugs, with a focus on their interaction with biological systems . The biological evaluation of these compounds can lead to the discovery of new medications with diverse therapeutic effects.
Organic Chemistry: Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(Piperidin-3-yloxy)-1H-indazole, is a crucial task in organic chemistry. Recent literature has summarized various intra- and intermolecular reactions leading to the formation of these derivatives, highlighting the importance of this compound in advancing synthetic methodologies .
Drug Discovery: Stereochemistry
The stereochemistry of 4-(Piperidin-3-yloxy)-1H-indazole is important in drug discovery. Stereoisomers can have different pharmacological effects, and the chirality of this compound can be exploited to develop more effective and safer drugs.
Mechanism of Action
properties
IUPAC Name |
4-piperidin-3-yloxy-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-4-11-10(8-14-15-11)12(5-1)16-9-3-2-6-13-7-9/h1,4-5,8-9,13H,2-3,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFNJTWRGUZBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC3=C2C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629064 |
Source
|
Record name | 4-[(Piperidin-3-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yloxy)-1H-indazole | |
CAS RN |
478830-50-1 |
Source
|
Record name | 4-[(Piperidin-3-yl)oxy]-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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